Cas no 2228465-71-0 (2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol)

2-(Aminomethyl)-4-(3-fluorophenoxy)butan-1-ol is a fluorinated amino alcohol derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features a 3-fluorophenoxy group and an aminomethyl-hydroxyl butane backbone, offering versatility as an intermediate in drug development, particularly for targeting central nervous system (CNS) disorders or as a building block for bioactive molecules. The fluorine substitution enhances metabolic stability and binding affinity in receptor interactions. The compound's bifunctional nature (amine and hydroxyl groups) allows for further derivatization, enabling tailored modifications for specific synthetic pathways. Its well-defined stereochemistry and purity make it suitable for research requiring precise molecular control.
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol structure
2228465-71-0 structure
Product name:2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
CAS No:2228465-71-0
MF:C11H16FNO2
Molecular Weight:213.248646736145
CID:6428494
PubChem ID:165782443

2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
    • 2228465-71-0
    • EN300-1779566
    • インチ: 1S/C11H16FNO2/c12-10-2-1-3-11(6-10)15-5-4-9(7-13)8-14/h1-3,6,9,14H,4-5,7-8,13H2
    • InChIKey: VDWMEBGGVHJESN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OCCC(CO)CN

計算された属性

  • 精确分子量: 213.11650692g/mol
  • 同位素质量: 213.11650692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 169
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 55.5Ų

2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1779566-0.1g
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
2228465-71-0
0.1g
$1119.0 2023-09-20
Enamine
EN300-1779566-2.5g
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
2228465-71-0
2.5g
$2492.0 2023-09-20
Enamine
EN300-1779566-10g
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
2228465-71-0
10g
$5467.0 2023-09-20
Enamine
EN300-1779566-0.5g
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
2228465-71-0
0.5g
$1221.0 2023-09-20
Enamine
EN300-1779566-1.0g
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
2228465-71-0
1g
$1272.0 2023-06-02
Enamine
EN300-1779566-1g
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
2228465-71-0
1g
$1272.0 2023-09-20
Enamine
EN300-1779566-0.05g
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
2228465-71-0
0.05g
$1068.0 2023-09-20
Enamine
EN300-1779566-5.0g
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
2228465-71-0
5g
$3687.0 2023-06-02
Enamine
EN300-1779566-0.25g
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
2228465-71-0
0.25g
$1170.0 2023-09-20
Enamine
EN300-1779566-5g
2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol
2228465-71-0
5g
$3687.0 2023-09-20

2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol 関連文献

2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-olに関する追加情報

Introduction to 2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol (CAS No. 2228465-71-0)

2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228465-71-0, is a significant compound in the realm of pharmaceutical chemistry and drug development. This molecule, featuring a unique structural framework that combines an aminomethyl group with a 3-fluorophenoxy moiety, has garnered attention due to its potential applications in medicinal chemistry. The presence of both an amine and a fluorine-substituted phenol group suggests versatile reactivity and biological activity, making it a compound of considerable interest for researchers exploring novel therapeutic agents.

The structure of 2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol is characterized by a four-carbon backbone, with the aminomethyl group at the 2-position and the 3-fluorophenoxy group at the 4-position. This arrangement provides a balance of steric hindrance and electronic properties that can influence its interactions with biological targets. The fluorine atom in the phenoxy group is particularly noteworthy, as fluorine substitution is frequently employed in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their demonstrated efficacy in various therapeutic areas. The 3-fluorophenoxy moiety, in particular, has been explored in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, studies have shown that fluorinated phenols can modulate enzyme activity by influencing hydrogen bonding networks and hydrophobic interactions. The aminomethyl group further extends the potential applications of this compound by enabling further functionalization through reactions such as amide bond formation or alkylation.

The synthesis of 2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions to introduce the 3-fluorophenoxy group followed by protection-deprotection strategies for the amine functionality. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to construct the carbon skeleton efficiently. The choice of synthetic methodology can significantly impact the scalability and cost-effectiveness of producing this compound for research or commercial purposes.

From a pharmacological perspective, 2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol holds promise as a scaffold for drug discovery. The combination of an amine and a fluorinated phenol suggests potential activity against targets such as protein kinases or G protein-coupled receptors (GPCRs). Preliminary computational studies have indicated that this compound may exhibit binding properties similar to known therapeutic agents with similar structural features. Additionally, the presence of both polar and non-polar regions in its structure could facilitate membrane permeability, an important consideration for oral bioavailability.

Recent advancements in drug design have emphasized the importance of structure-based drug discovery (SBDD), where computational modeling is used to predict how a molecule will interact with its biological target. In the case of 2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol, molecular docking simulations have been performed to identify potential binding sites on target proteins. These studies have revealed that the fluorophenoxy group can engage in π-stacking interactions with aromatic residues, while the amine moiety can form hydrogen bonds with polar side chains or backbone atoms. Such insights are crucial for designing derivatives with enhanced potency and selectivity.

The pharmaceutical industry continually seeks novel compounds that can address unmet medical needs. 2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol, with its unique structural features, represents a valuable asset in this pursuit. Its potential applications span multiple therapeutic areas, including oncology, immunology, and neurology. As research progresses, further exploration of its biological activity will be essential to determine its full therapeutic potential. Collaborative efforts between academic researchers and industry scientists are likely to yield innovative derivatives with improved pharmacological profiles.

In conclusion, 2-(aminomethyl)-4-(3-fluorophenoxy)butan-1-ol (CAS No. 2228465-71-0) is a compound of significant interest in pharmaceutical chemistry. Its structural composition offers a rich foundation for drug development, leveraging both known pharmacophores and novel molecular interactions. With ongoing advancements in synthetic methodologies and computational biology, this compound is poised to play a pivotal role in the discovery of next-generation therapeutics. Continued investigation into its biological activity and pharmacokinetic properties will further solidify its importance in medicinal chemistry.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD